molecular formula C19H20N4 B15113782 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile

Cat. No.: B15113782
M. Wt: 304.4 g/mol
InChI Key: VOBYGNHNXWKLHT-UHFFFAOYSA-N
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Description

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is a complex organic compound featuring a unique structure that includes a benzyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a pyridine-2-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of N-phthalimidoaziridines derived from 3,5-disubstituted 1,2,4-oxadiazoles. The cyclization process is often carried out under thermal conditions, leading to the formation of the octahydropyrrolo[3,4-c]pyrrole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is unique due to its combination of a benzyl group, a pyridine-2-carbonitrile moiety, and an octahydropyrrolo[3,4-c]pyrrole core. This combination provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

5-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C19H20N4/c20-8-18-6-7-19(9-21-18)23-13-16-11-22(12-17(16)14-23)10-15-4-2-1-3-5-15/h1-7,9,16-17H,10-14H2

InChI Key

VOBYGNHNXWKLHT-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CN=C(C=C4)C#N

Origin of Product

United States

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